molecular formula C19H25N3O3 B2542485 Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate CAS No. 1281016-61-2

Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate

Cat. No.: B2542485
CAS No.: 1281016-61-2
M. Wt: 343.427
InChI Key: OVFCRXATDJFBKI-UHFFFAOYSA-N
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Description

Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Transformations

Acyl Cyanides Synthesis : A study by Oku et al. (1979) explored the synthesis of 1-cyano-1-alkenyl esters through the reaction of acyl cyanides with acid anhydrides and isocyanates. This methodology produces compounds with functionalities similar to "Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate," showcasing its relevance in synthesizing complex esters and carbamates (Oku et al., 1979).

Palladium-Catalyzed Annulation : Tian et al. (2003) reported on the carbopalladation of nitriles, leading to the synthesis of 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives. This process involves the intramolecular addition of a vinylpalladium species to a cyano group, a reaction pathway that could be relevant for derivatives of the compound (Tian et al., 2003).

Heterocyclic Compound Formation

Substituted Dihydropyridinones Synthesis : Krauze et al. (1984) investigated the condensation of benzylideneacetonacetic ester with cyanoacetamide to yield 3-carbamoyl-3,4-dihydropyridin-2-one. This research provides insight into creating heterocyclic compounds with carbamoyl and cyano groups, which are structurally related to "this compound" (Krauze et al., 1984).

Chemical Transformations and Reagent Development

Catalyzed Transformations : Abubakar and Bala (2020) described the synthesis of imine-functionalized N-heterocyclic carbene precursor salts and their application in the catalytic transfer hydrogenation of ketones. Such methodologies underscore the compound's potential utility in developing new catalytic processes (Abubakar & Bala, 2020).

Properties

IUPAC Name

methyl 3-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-25-18(24)9-12-22(13-16-7-3-2-4-8-16)14-17(23)21-19(15-20)10-5-6-11-19/h2-4,7-8H,5-6,9-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFCRXATDJFBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN(CC1=CC=CC=C1)CC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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